1-[2,4-Dichloro-3-(trifluoromethyl)phenyl]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
ARUK3001185 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly on the phenyl ring, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ARUK3001185 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying triazole chemistry and developing new synthetic methods.
Biology: Investigated for its role in modulating Wnt signaling pathways, which are crucial in cell development and differentiation.
Industry: Utilized in the development of new pharmaceuticals and as a tool for studying enzyme inhibition.
Mechanism of Action
ARUK3001185 exerts its effects by inhibiting the enzyme Notum, which is involved in the deacylation of Wnt proteins. By inhibiting Notum, ARUK3001185 prevents the suppression of Wnt signaling, thereby promoting the activation of Wnt pathways. This mechanism is crucial for its potential therapeutic effects in diseases where Wnt signaling is dysregulated .
Comparison with Similar Compounds
ARUK3001185 is unique compared to other Notum inhibitors due to its high potency, selectivity, and ability to penetrate the brain. Similar compounds include:
1-(2,4-dichlorophenyl)-1H-1,2,3-triazole: A structurally similar compound but with different substituents on the phenyl ring.
1-(2,4-difluorophenyl)-1H-1,2,3-triazole: Another similar compound with fluorine substituents instead of chlorine.
1-(2,4-dibromophenyl)-1H-1,2,3-triazole: A compound with bromine substituents, showing different reactivity and biological activity.
These compounds share a similar triazole core but differ in their substituents, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C9H4Cl2F3N3 |
---|---|
Molecular Weight |
282.05 g/mol |
IUPAC Name |
1-[2,4-dichloro-3-(trifluoromethyl)phenyl]triazole |
InChI |
InChI=1S/C9H4Cl2F3N3/c10-5-1-2-6(17-4-3-15-16-17)8(11)7(5)9(12,13)14/h1-4H |
InChI Key |
XVFXHCLMGYJAQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N2C=CN=N2)Cl)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.